molecular formula C18H20N6O3 B279698 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B279698
M. Wt: 368.4 g/mol
InChI Key: GODVUNFIBOEBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmacology and drug development. This compound is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is responsible for the degradation of incretin hormones. The inhibition of DPP-4 activity leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of this compound activity. This compound is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound activity, this compound increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity, reduce inflammation, and improve endothelial function. Additionally, this compound has been shown to reduce oxidative stress and improve lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its specificity for this compound inhibition. This compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the effects of this compound inhibition. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the research and development of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective this compound inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound inhibitors in the treatment of type 2 diabetes mellitus. Finally, there is a need for more research on the potential therapeutic applications of this compound inhibitors in other diseases such as cardiovascular disease and cancer.

Synthesis Methods

The synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-[(bromomethyl)phenyl]ethan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitro-1H-pyrazole-3-carboxylic acid to form the final product.

Scientific Research Applications

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Studies have shown that this compound inhibitors such as this compound can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C18H20N6O3/c1-4-22-11-16(24(26)27)17(21-22)18(25)19-15-7-5-14(6-8-15)10-23-13(3)9-12(2)20-23/h5-9,11H,4,10H2,1-3H3,(H,19,25)

InChI Key

GODVUNFIBOEBJP-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.